molecular formula C18H16N6OS2 B2977746 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 893928-47-7

2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

Katalognummer: B2977746
CAS-Nummer: 893928-47-7
Molekulargewicht: 396.49
InChI-Schlüssel: FFHHGTRFPQWHDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a 2,4-dimethylphenyl group at the 1-position of the pyrazole ring and a thiazol-2-yl acetamide moiety at the 4-position.

Eigenschaften

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6OS2/c1-11-3-4-14(12(2)7-11)24-16-13(8-22-24)17(21-10-20-16)27-9-15(25)23-18-19-5-6-26-18/h3-8,10H,9H2,1-2H3,(H,19,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHHGTRFPQWHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=NC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include hydrazines and pyrimidine derivatives.

    Thioether Formation: The pyrazolo[3,4-d]pyrimidine core is then reacted with a thiol, such as 2-mercaptoacetic acid, under nucleophilic substitution conditions to introduce the thioether linkage.

    Thiazole Ring Introduction: The final step involves the coupling of the thioether intermediate with a thiazole derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogens in the pyrazolo[3,4-d]pyrimidine ring, potentially leading to hydrogenated derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophiles like nitric acid for nitration or bromine for bromination, often in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated pyrazolo[3,4-d]pyrimidine derivatives.

    Substitution: Nitrated or halogenated aromatic derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, this compound could be a lead compound for the development of new drugs. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Wirkmechanismus

The mechanism by which 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide exerts its effects would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazolo[3,4-d]pyrimidine core might mimic natural substrates or inhibitors, while the thiazole and dimethylphenyl groups could enhance binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: 2-((1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide Pyrazolo[3,4-d]pyrimidine - 2,4-Dimethylphenyl (1-position)
- Thiazol-2-yl acetamide (4-position)
C₂₀H₁₈N₆OS₂ 430.5 Enhanced lipophilicity due to dimethyl groups; thiazole may improve metabolic stability .
N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide () Pyrazolo[3,4-d]pyrimidine - Phenyl (1-position)
- 4-Acetamidophenyl acetamide (4-position)
C₂₁H₁₈N₆O₂S 418.5 Reduced lipophilicity compared to dimethylphenyl analog; acetamidophenyl may increase solubility .
N-(4-Acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide () Pyrazolo[3,4-d]pyrimidine - 3-Chlorophenyl (1-position)
- 4-Acetylphenyl acetamide (4-position)
C₂₁H₁₆ClN₅O₂S 437.9 Chlorine substituent introduces electron-withdrawing effects; acetyl group may influence pharmacokinetics .
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () Hybrid: Pyrazolo[3,4-d]pyrimidine + Thieno[3,2-d]pyrimidine - Phenyl (3-position)
- Thienopyrimidine fused system
C₁₇H₁₀N₆S 330.4 Extended π-conjugation improves intercalation potential; reported promising biological activity .

Key Observations :

  • Conversely, the 4-acetamidophenyl group in ’s compound may improve aqueous solubility.
  • Heterocyclic Modifications: Replacing the thiazole (target compound) with a thienopyrimidine () alters electronic properties and binding interactions. The thieno-pyrimidine hybrid exhibits distinct π-stacking capabilities, which could enhance DNA/protein binding .

Biologische Aktivität

The compound 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a thiazole-containing derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article delves into the biological activity of this compound, focusing on its mechanism of action, cytotoxicity against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4SC_{18}H_{20}N_4S with a molecular weight of approximately 344.45 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core linked to a thiazole moiety through a thioether bond.

Research indicates that compounds with similar structures often act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition can disrupt the cell cycle, leading to apoptosis in cancer cells. The proposed mechanism involves binding to the active site of CDK2, thereby preventing its phosphorylation activities essential for cell cycle progression.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines, including:

  • HepG2 (liver cancer)
  • MDA-MB-231 (breast cancer)

The results demonstrated significant cytotoxicity, with IC50 values indicating potent activity. For instance, similar compounds have shown IC50 values ranging from 1.4 μM to 22.6 μM against MDA-MB-231 cells .

Cell Line IC50 Value (μM) Reference
HepG25.72
MDA-MB-2311.4

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the thiazole and pyrazolo[3,4-d]pyrimidine moieties is crucial for its interaction with target proteins like CDK2. Modifications in these regions can enhance or diminish cytotoxic effects .

Case Study 1: Inhibition of CDK2

A study highlighted the role of similar pyrazolo[3,4-d]pyrimidine derivatives in inhibiting CDK2 activity. The compound exhibited a dose-dependent inhibition pattern, demonstrating its potential as an anticancer agent by inducing cell cycle arrest at the G1/S checkpoint .

Case Study 2: Comparative Analysis with Standard Treatments

In comparative studies against standard chemotherapeutic agents like sorafenib, the compound showed superior selectivity and potency against specific cancer types, particularly in breast cancer models where it exhibited lower IC50 values compared to traditional treatments .

Q & A

Advanced Research Question

  • Docking studies : Use AutoDock Vina to predict binding to bacterial dihydrofolate reductase (DHFR). Prioritize derivatives with lower ΔG values .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity to guide functionalization (e.g., electron-withdrawing groups on thiazole) .

Basic Research Question

  • HPLC : Use C18 columns (MeCN/H₂O + 0.1% TFA) with UV detection (254 nm). Target purity ≥95% .
  • Mass spectrometry : Confirm molecular ion ([M+H]⁺) alignment with theoretical m/z .

Advanced Resolution : Unexpected peaks in HPLC may indicate:

  • Degradation products : Conduct stability studies under stress conditions (heat, light).
  • Enantiomeric impurities : Use chiral columns (e.g., Chiralpak AD-H) for resolution .

Which strategies improve solubility for in vivo studies without compromising activity?

Advanced Research Question

  • Prodrug design : Introduce phosphate esters at the acetamide group, hydrolyzed in vivo to active form .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) to enhance bioavailability .

Advanced Research Question

  • Selectivity index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). SI > 3 indicates therapeutic potential .
  • Mechanistic studies : Perform flow cytometry (apoptosis assays) and Western blotting (Bcl-2, caspase-3) to identify cancer-specific pathways .

What are the best practices for scaling up synthesis while maintaining yield?

Basic Research Question

  • Batch optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) .
  • Catalyst recycling : For CuAAC, recover CuI via centrifugation (reuse up to 3 cycles with <10% yield loss) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.